1,1-Dipentyl-3-phenylurea
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Overview
Description
1,1-Dipentyl-3-phenylurea is an organic compound belonging to the class of ureas It is characterized by the presence of two pentyl groups and one phenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dipentyl-3-phenylurea can be synthesized through the reaction of phenyl isocyanate with dipentylamine. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of catalysts such as tertiary amines can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dipentyl-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Urea derivatives with oxidized side chains.
Reduction: Corresponding amines.
Substitution: Substituted phenylurea derivatives.
Scientific Research Applications
1,1-Dipentyl-3-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-Dipentyl-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
1,1-Dimethyl-3-phenylurea: Known for its use as a herbicide, this compound has a similar structure but different alkyl groups.
1,3-Diphenylurea: This compound is used as a plant growth regulator and has two phenyl groups instead of pentyl groups.
Uniqueness: 1,1-Dipentyl-3-phenylurea is unique due to the presence of two long-chain pentyl groups, which impart distinct physicochemical properties
Properties
Molecular Formula |
C17H28N2O |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,1-dipentyl-3-phenylurea |
InChI |
InChI=1S/C17H28N2O/c1-3-5-10-14-19(15-11-6-4-2)17(20)18-16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3,(H,18,20) |
InChI Key |
RPVJDKSVHXQERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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